molecular formula C7H3BrIN B3028720 3-Bromo-5-iodobenzonitrile CAS No. 289039-21-0

3-Bromo-5-iodobenzonitrile

Cat. No.: B3028720
CAS No.: 289039-21-0
M. Wt: 307.91
InChI Key: LHQMIDOWAGGZMD-UHFFFAOYSA-N
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Description

3-Bromo-5-iodobenzonitrile: is an organic compound with the molecular formula C7H3BrIN and a molecular weight of 307.91 g/mol It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and iodine atoms at the 3 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodobenzonitrile typically involves the halogenation of benzonitrile derivatives. One common method includes the bromination and iodination of benzonitrile using appropriate halogenating agents under controlled conditions . For example, the reaction can be carried out by treating benzonitrile with bromine and iodine in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes to ensure high yield and purity. The process generally includes the preparation of intermediates followed by selective halogenation reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-iodobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex organic molecules.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.

    Electrophilic Substitution: Halogenating agents like bromine or iodine in the presence of catalysts.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products:

    Substitution Products: Compounds with different functional groups replacing the bromine or iodine atoms.

    Coupling Products: Biaryl or alkyne derivatives formed through coupling reactions.

    Reduction Products: Amines formed by the reduction of the nitrile group.

Scientific Research Applications

Chemistry: 3-Bromo-5-iodobenzonitrile is used as a building block in organic synthesis. It is valuable in the preparation of complex molecules through various coupling reactions.

Biology and Medicine: In biological research, it can be used to synthesize bioactive molecules that may serve as potential drug candidates. Its derivatives may exhibit pharmacological activities such as antimicrobial or anticancer properties.

Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique halogenated structure makes it useful in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodobenzonitrile depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various reaction pathways. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use .

Comparison with Similar Compounds

  • 3-Bromo-5-chlorobenzonitrile
  • 3-Bromo-5-fluorobenzonitrile
  • 3-Bromo-5-methylbenzonitrile

Comparison: 3-Bromo-5-iodobenzonitrile is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties compared to its analogs. For instance, the iodine atom can participate in specific coupling reactions that may not be feasible with other halogens. Additionally, the combination of bromine and iodine allows for selective functionalization at different positions on the benzene ring .

Properties

IUPAC Name

3-bromo-5-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrIN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQMIDOWAGGZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662778
Record name 3-Bromo-5-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289039-21-0
Record name 3-Bromo-5-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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